
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol is a complex organic compound characterized by the presence of boron and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol typically involves the reaction of appropriate phenolic precursors with boronic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
化学反应分析
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing moiety to borohydrides.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronic esters, and substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol involves its interaction with molecular targets through the formation of boron-oxygen bonds. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s boron moiety can also participate in electron transfer reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in organic synthesis.
4-(1,3-Dioxan-2-yl)phenol: A related compound lacking the boron moiety.
5,5-Dimethyl-1,3,2-dioxaborinane: A boron-containing compound with a different structural framework.
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its combination of boron and oxygen atoms provides distinct reactivity and potential for use in advanced scientific research and industrial applications.
属性
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-15(2)9-20-16(21-10-15)12-8-11(4-5-13(12)17)14-18-6-3-7-19-14/h4-5,8,14,17H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJABQWSQGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
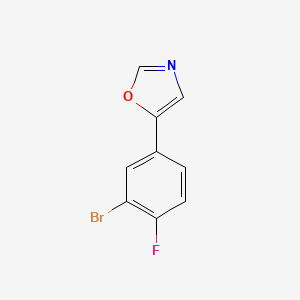

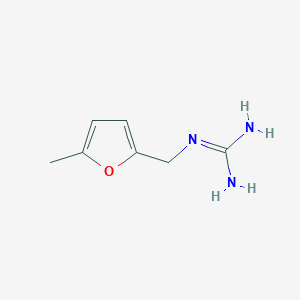
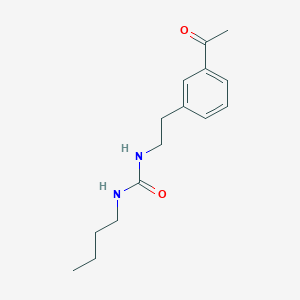

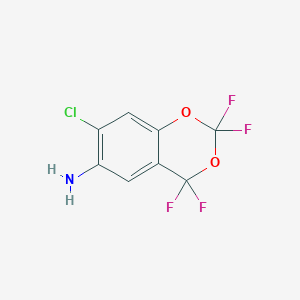

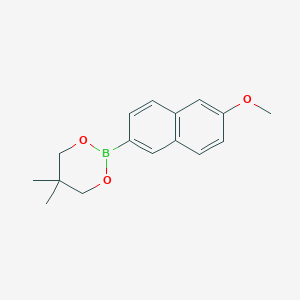
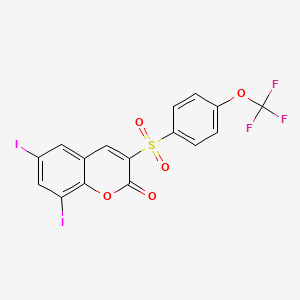
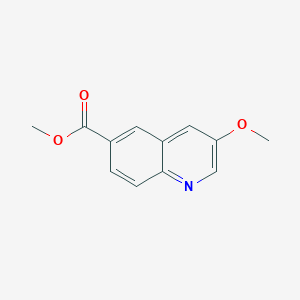
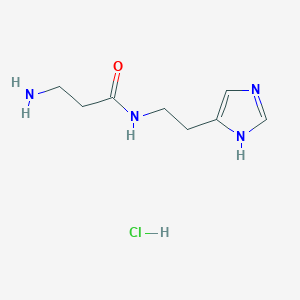
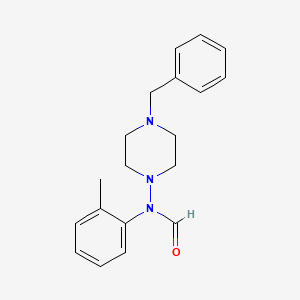

![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)
